molecular formula C3H5NO2S2 B12746330 Thiocarbamoylthioacetic acid CAS No. 29596-83-6

Thiocarbamoylthioacetic acid

Cat. No.: B12746330
CAS No.: 29596-83-6
M. Wt: 151.21 g/mol
InChI Key: KXMZHKOZDQLZMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarbamoylthioacetic acid can be synthesized through the reaction of dithiocarbaminates with monochloroacetic acid. The reaction typically involves heating the reactants in a polar solvent, resulting in the formation of this compound . Another method involves the acylation of thiols (thiolation) to produce thioesters and thioacids .

Industrial Production Methods

Industrial production of this compound often involves the use of concentrated hydrochloric acid to cyclize the synthesized acids into corresponding thiazolidones . This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Thiocarbamoylthioacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert this compound into thiols.

    Substitution: The compound can participate in substitution reactions, where the thiocarbamoylthio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted this compound derivatives. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

Thiocarbamoylthioacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiocarbamoylthioacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, as a plant growth regulator, it may interact with plant hormones or signaling pathways to promote growth and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiocarbamoylthioacetic acid include:

Uniqueness

This compound is unique due to its dual role as a plant growth regulator and a biocidal activity enhancer. Its ability to form stable complexes with triorganotin entities sets it apart from other similar compounds .

Properties

IUPAC Name

2-carbamothioylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S2/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZHKOZDQLZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579850
Record name (Carbamothioylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29596-83-6
Record name Thiocarbamoylthioacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029596836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Carbamothioylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOCARBAMOYLTHIOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZYT4XE64L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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